molecular formula C21H19ClN2O2 B11340708 N-(3-chlorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide

N-(3-chlorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11340708
M. Wt: 366.8 g/mol
InChI Key: SLKAIHBLPDDXON-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound with the molecular formula C24H20ClN5O This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-CHLOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process One common method includes the reaction of 3-chlorobenzyl chloride with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, resulting in amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include amines and alcohols.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[(4-CHLOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-3-YL)BENZAMIDE
  • N-[(3-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
  • N-[(3-CHLOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-4-YL)BENZAMIDE

Comparison: N-[(3-CHLOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the position of the ethoxy group and the pyridinyl group can affect the compound’s ability to interact with biological targets, making it more or less effective in certain applications compared to its analogs.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19ClN2O2/c1-2-26-19-11-9-17(10-12-19)21(25)24(20-8-3-4-13-23-20)15-16-6-5-7-18(22)14-16/h3-14H,2,15H2,1H3

InChI Key

SLKAIHBLPDDXON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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